- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,
Cas no 94838-82-1 (BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester)
94838-82-1 structure
Product Name:BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
N.o CAS:94838-82-1
MF:C13H17BO4
MW:248.082684278488
MDL:MFCD05663889
CID:798919
PubChem ID:2760589
Update Time:2024-10-25
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3-Benzodioxole,5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-(1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3,4-Ethylenedioxybenzene boronic acid, pinacol ester
- 3,4-Methylenedioxyphenylboronic acid, pinacol ester
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole
- 2-(Benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3-Benzodioxole-5-boronic Acid Pinacol Ester
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo-1,3-dioxole
- PubChem23521
- OZPPRBAFKGOJLZ-UHF
- 1,3,2-Dioxaborolane, 1,3-benzodioxole deriv. (ZCI)
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole (ACI)
- 2-(1,3-Dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2H-1,3-Benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3,4-Methylenedioxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[3,4-(methylenedioxy)phenyl]-1,3,2-dioxaborolane
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
- Z1336747698
- 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole
- AKOS015944449
- DS-6643
- EN300-267519
- BENZO[D][1,3]DIOXOL-5-YLBORONIC ACID PINACOL ESTER
- SCHEMBL3148663
- DB-057537
- 3,4-Methylenedioxyphenylboronic acid, pinacol ester, AldrichCPR
- SY063770
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole
- OZPPRBAFKGOJLZ-UHFFFAOYSA-N
- DTXSID80375243
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole, AldrichCPR
- 94838-82-1
- 1,3-Benzodioxole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- CS-0029530
- MFCD05663889
- 3,4-Methylenedioxyphenylboronic acid pinacol ester
- AB22033
- BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
-
- MDL: MFCD05663889
- Inchi: 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-7H,8H2,1-4H3
- Chave InChI: OZPPRBAFKGOJLZ-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C=C2C(OCO2)=CC=1
Propriedades Computadas
- Massa Exacta: 248.12200
- Massa monoisotópica: 248.122
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 1
- Complexidade: 315
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 36.9
Propriedades Experimentais
- Densidade: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 42 ºC
- Ponto de ebulição: 337.1°C at 760 mmHg
- Ponto de Flash: 157.7°C
- Índice de Refracção: 1.523
- PSA: 36.92000
- LogP: 1.71450
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Inert atmosphere,2-8°C
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A175613-250mg |
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
94838-82-1 | 95% | 250mg |
$10.0 | 2025-04-14 | |
| Ambeed | A175613-1g |
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
94838-82-1 | 95% | 1g |
$17.0 | 2025-04-14 | |
| Ambeed | A175613-5g |
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
94838-82-1 | 95% | 5g |
$34.0 | 2025-04-14 | |
| Ambeed | A175613-10g |
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
94838-82-1 | 95% | 10g |
$48.0 | 2025-04-14 | |
| Ambeed | A175613-25g |
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
94838-82-1 | 95% | 25g |
$115.0 | 2025-04-14 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1920-100g |
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
94838-82-1 | 95% | 100g |
$548 | 2023-09-07 | |
| TRC | B131278-250mg |
Benzo[D][1,3]Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 250mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B131278-500mg |
Benzo[D][1,3]Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 500mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B131278-2.5g |
Benzo[D][1,3]Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 2.5g |
$ 160.00 | 2022-06-01 | ||
| Apollo Scientific | OR360022-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole |
94838-82-1 | 98% | 5g |
£44.00 | 2025-02-20 |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ; overnight, rt
Referência
- Cross-Coupling through Ag(I)/Ag(III) Redox Manifold, Chemistry - A European Journal, 2021, 27(62), 15396-15405
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 2-[2-(Dicyclohexylphosphino)-5-methoxyphenyl]-1-methyl-1H-indole Solvents: Dichloromethane ; 1 - 2 min, heated
1.2 Reagents: Potassium acetate Solvents: tert-Butanol ; > 1 min, rt; 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: Potassium acetate Solvents: tert-Butanol ; > 1 min, rt; 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; rt
Referência
- Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in One-Pot Sequential Suzuki-Miyaura Biaryl Synthesis, Chemistry - A European Journal, 2011, 17(25), 6913-6917
Método de produção 4
Condições de reacção
1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referência
- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent, Chemistry - A European Journal, 2014, 20(19), 5573-5579
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C
Referência
- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Tetraethylammonium chloride Catalysts: Cerium trichloride Solvents: Acetonitrile ; 24 h, rt
Referência
- Photoinduced Miyaura Borylation by a Rare-Earth-Metal Photoreductant: the Hexachlorocerate(III) Anion, Angewandte Chemie, 2018, 57(34), 10999-11003
Método de produção 7
Condições de reacção
1.1 Solvents: Acetonitrile ; 8 h, 15 °C
Referência
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts, Journal of the American Chemical Society, 2016, 138(9), 2985-2988
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium ethoxide Catalysts: 2598091-30-4 Solvents: Tetrahydrofuran ; 30 min, rt
1.2 12 h, 75 °C
1.2 12 h, 75 °C
Referência
- Zinc Complexes with an Ethylene-Bridged Bis(β-diketiminate) Ligand: Syntheses, Structures, and Applications as Catalysts in the Borylation of Aryl Iodides, Organometallics, 2021, 40(4), 482-489
Método de produção 9
Condições de reacção
1.1 Solvents: Diethyl ether ; 18 h, rt
Referência
- Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines, Chemical Communications (Cambridge, 2015, 51(21), 4406-4409
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium acetate , 2,2′-Bi-1,3,2-dioxaborolane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
1.2 30 min, rt
Referência
- Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides with the successive use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol, Tetrahedron Letters, 2013, 54(2), 166-169
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium acetate , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
1.2 30 min, rt
Referência
- Method for the preparation of aryl(diolato)borane, Japan, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: 2-Methyltetrahydrofuran ; 24 h, 90 °C
Referência
- A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions, Organic Letters, 2019, 21(20), 8158-8163
Método de produção 13
Condições de reacção
1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
Referência
- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Dimethylformamide , Sodium hydride Solvents: Acetonitrile ; 24 h, 35 °C
1.2 Reagents: Water ; 35 °C
1.2 Reagents: Water ; 35 °C
Referência
- Solvent Anions Enable Photoinduced Borylation and Phosphonation of Aryl Halides via EDA Complexes, Organic Letters, 2022, 24(35), 6466-6471
Método de produção 15
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 36 h
Referência
- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C
Referência
- Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer, Journal of Medicinal Chemistry, 2022, 65(22), 15102-15122
Método de produção 17
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: tert-Butyl methyl ether ; 15 h, 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
- Development and Mechanistic Studies of Iron-Catalyzed Construction of Csp2-B Bonds via C-O Bond Activation, Organic Letters, 2020, 22(14), 5582-5588
Método de produção 18
Condições de reacção
1.1 Catalysts: Methyllithium , (T-4)-[1-[Bis(1-methylethyl)phosphino-κP]-2-(4,5-dihydro-4-methyl-2-oxazolyl-κN3… Solvents: Diethoxymethane , tert-Butyl methyl ether ; 1 min, 25 °C
1.2 Reagents: Potassium methoxide ; 24 h, 50 °C
1.2 Reagents: Potassium methoxide ; 24 h, 50 °C
Referência
- Cobalt-catalyzed borylation of aryl halides and pseudohalides, Organometallics, 2016, 35(10), 1559-1564
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Raw materials
- 4-Bromo-1,2-methylenedioxybenzene
- 2,3-Dimethylbutane-2,3-diol
- (2H-1,3-benzodioxol-5-yl)boronic acid
- 1,3-benzodioxol-5-yl methanesulfonate
- Phosphoricacid, 1,3-benzodioxol-5-yl diethyl ester
- Bis(pinacolato)diborane
- 5-Iodobenzo[d][1,3]dioxole
- 5-Chloro-1,3-benzodioxole
- 1,3-Benzodioxol-5-yl dimethylcarbamate
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Preparation Products
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:94838-82-1)BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
Número da Ordem:A845111
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:04
Preço ($):159.0
E- mail:sales@amadischem.com
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Literatura Relacionada
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94838-82-1)BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
Pureza:99%
Quantidade:25g
Preço ($):159.0